molecular formula C17H18N4O3S B4508282 2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B4508282
M. Wt: 358.4 g/mol
InChI Key: AHUWDHBQFDKVHT-UHFFFAOYSA-N
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Description

2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a useful research compound. Its molecular formula is C17H18N4O3S and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(5-methoxy-1H-indol-1-yl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide is 358.10996162 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a novel synthetic derivative that combines the indole and thiadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound is characterized by the following structural components:

  • Indole moiety : Contributes to various biological activities including neuroprotective and anticancer effects.
  • Thiadiazole ring : Known for its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives containing thiadiazole structures exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values of related compounds suggest potential effectiveness against various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
5aE. coli15
5bS. aureus9
5cK. pneumoniae12

These results demonstrate that modifications to the thiadiazole ring can enhance antimicrobial potency .

Anticancer Activity

The indole derivatives have been widely studied for their anticancer properties. The compound's structural features suggest it may inhibit cancer cell proliferation through various mechanisms. For instance, studies on similar indole-thiadiazole derivatives have shown:

  • Cell viability assays indicated a reduction in viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 20 µM.
Cell LineIC50 (µM)
MCF-715
HeLa12

These findings highlight the potential of this compound as a lead in anticancer drug development .

Anti-inflammatory Activity

Thiadiazole derivatives have also been reported to exhibit anti-inflammatory effects. Compounds structurally related to the target compound have demonstrated inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Studies

  • Study on Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and evaluated for their biological activities. The study found that compounds with a tetrahydrofuran substituent showed enhanced activity against both bacterial strains and cancer cell lines compared to their analogs without this substitution .
  • Indole-Based Compounds : Research involving indole derivatives revealed that compounds similar to the target compound significantly inhibited tumor growth in xenograft models, suggesting a promising avenue for further investigation into its anticancer potential .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step reactions starting from readily available indole derivatives. The synthesis pathway includes the formation of the thiadiazole ring and subsequent acetamide formation.

Synthesis Overview

  • Starting Materials :
    • 5-Methoxyindole
    • Tetrahydrofuran derivatives
    • Acetic anhydride or acetic acid for acetamide formation
  • Reactions :
    • Formation of the thiadiazole ring through cyclization reactions.
    • Coupling reactions to attach the indole moiety to the thiadiazole framework.
    • Acetylation to form the final acetamide product.
  • Characterization Techniques :
    • Nuclear Magnetic Resonance (NMR) Spectroscopy
    • Mass Spectrometry (MS)
    • Infrared (IR) Spectroscopy

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study assessing various derivatives demonstrated that certain analogs showed potent activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Related Compounds

CompoundGram-positive Activity (DIZ in mm)Gram-negative Activity (DIZ in mm)Fungal Activity (DIZ in mm)
Compound A20 ± 0.515 ± 0.318 ± 0.4
Compound B25 ± 0.712 ± 0.622 ± 0.5
Compound C30 ± 0.810 ± 0.420 ± 0.6

DIZ: Diameter of Inhibition Zone

Anticancer Activity

Another area of interest is the anticancer potential of this compound and its derivatives. Preliminary studies have shown that certain indole-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Indole Derivative Against Cancer Cell Lines

A specific study investigated the effects of an indole derivative on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated:

  • IC50 Values :
    • HeLa: 15μM15\mu M
    • MCF-7: 20μM20\mu M

This suggests that modifications to the indole structure may enhance its cytotoxicity against cancer cells.

Properties

IUPAC Name

2-(5-methoxyindol-1-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-23-12-4-5-13-11(9-12)6-7-21(13)10-15(22)18-17-20-19-16(25-17)14-3-2-8-24-14/h4-7,9,14H,2-3,8,10H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUWDHBQFDKVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NN=C(S3)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 3
Reactant of Route 3
2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 4
Reactant of Route 4
2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 5
Reactant of Route 5
2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 6
Reactant of Route 6
2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.